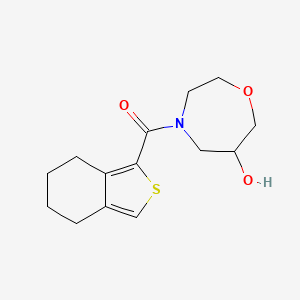

4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-1,4-oxazepan-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 10-Phenyl-4,5,6,7,8,10-hexahydrothieno[3,2-g][1,4]oxazonine-6-carbonitrile and its analogs, involves cyanogen bromide-induced ring expansion of tetrahydrothieno pyridinylalkanol precursors. These methods highlight the complexity and specificity required in the synthetic approaches to these heterocyclic systems (Bremner, J., Browne, E. J., Engelhardt, L. M., Greenwood, C., & White, Allan H., 1988).

Applications De Recherche Scientifique

Electrochromic Materials

Research on donor–acceptor systems involving related molecular structures has led to the development of low bandgap black polymers with electrochromic properties. These materials switch colors in response to electrical stimulation, absorbing virtually the whole visible spectrum in their neutral state. Such compounds have significant applications in smart windows, displays, and other devices requiring color modulation capabilities (İçli et al., 2010).

Heterocyclic Hybrids for Nonlinear Optical Applications

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids has been explored, showing promise for nonlinear optical (NLO) applications due to their significant hyperpolarizability. These compounds are synthesized in good yields and have potential uses in photonics and telecommunications for modulation and switching applications (Almansour et al., 2016).

Multicomponent Synthesis

The innovative use of multicomponent reactions for the synthesis of complex heterocyclic systems, such as 1,4-thiazepines and benzothiazepin-5-ones, showcases the versatility and efficiency of modern synthetic chemistry. These methodologies facilitate the construction of molecules with potential biological activities and material applications, highlighting the chemical diversity and synthetic accessibility of such compounds (Marcaccini et al., 2003).

Ring Expansion Methods

Research on ring expansion methods has led to the preparation of novel heterocyclic systems, such as Thieno[3,2-e][1,2]oxazepine derivatives. These methods offer new pathways for creating complex molecular architectures, which are crucial for the development of new materials and pharmaceuticals (Bremner et al., 1988).

Propriétés

IUPAC Name |

(6-hydroxy-1,4-oxazepan-4-yl)-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c16-11-7-15(5-6-18-8-11)14(17)13-12-4-2-1-3-10(12)9-19-13/h9,11,16H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGIPPRRRMMYNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(SC=C2C1)C(=O)N3CCOCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,5,6,7-Tetrahydro-2-benzothien-1-ylcarbonyl)-1,4-oxazepan-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)

![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)

![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)